Superior Cytoprotective Efficiency: 2,6-DHBA Derivative Outperforms Clinical Iron Chelator SIH in Head-to-Head Assays
In a direct comparative study, a derivative synthesized from 2,6-dihydroxybenzaldehyde, designated JK-31 (2,6-dihydroxybenzaldehyde 4-chlorobenzohydrazone), demonstrated superior cytoprotective efficiency compared to the clinical iron chelator Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and its other analogues [1]. The compound significantly protected H9c2 cardiomyoblast cells against oxidative stress induced by multiple pro-oxidants, including hydrogen peroxide and tert-butyl hydroperoxide [1]. The study highlighted the advantage conferred by the additional hydroxyl group of 2,6-DHBA in the chelation of metal ions [1].
| Evidence Dimension | Cytoprotective efficiency |
|---|---|
| Target Compound Data | JK-31 (2,6-dihydroxybenzaldehyde 4-chlorobenzohydrazone) showed best efficiency |
| Comparator Or Baseline | Salicylaldehyde Isonicotinoyl Hydrazone (SIH), a potent clinical iron chelator |
| Quantified Difference | JK-31 > SIH in cytoprotective efficiency |
| Conditions | H9c2 cardiomyoblast cell line challenged with pro-oxidants (hydrogen peroxide, tert-butyl hydroperoxide, paraquat, etc.) |
Why This Matters
This direct evidence demonstrates that 2,6-DHBA-derived chelators can achieve a level of cytoprotection exceeding that of a well-studied clinical-stage compound, positioning it as a critical starting material for next-generation cardioprotective drug discovery programs.
- [1] Jansová, H., et al. (2018). 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress. Chemical Research in Toxicology, 31(11), 1151-1163. View Source
